molecular formula C7H11N5 B13097363 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile CAS No. 1390635-68-3

3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13097363
CAS No.: 1390635-68-3
M. Wt: 165.20 g/mol
InChI Key: UDKDAYNFEXEIHX-UHFFFAOYSA-N
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Description

3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS 1390635-68-3) is a high-purity, heterocyclic organic compound provided as a key chemical building block for drug discovery and medicinal chemistry research. This derivative belongs to the 5-aminopyrazole class, a privileged scaffold of immense significance in pharmaceutical development due to its extensive therapeutic profile . The structure features multiple reactive sites, including amino and nitrile functional groups, making it a versatile synthon for the preparation of a variety of poly-substituted and fused pyrazole derivatives . This compound serves as a critical precursor in the synthesis of novel molecules for biomedical screening. Pyrazole-based biomolecules are a major focus in the struggle to cultivate suitable anti-inflammatory and anticancer agents , with research efforts focused on developing molecules that can inhibit uncontrolled cell growth . Furthermore, structurally similar 5-aminopyrazole-4-carbonitrile compounds have been successfully utilized in coupling reactions to create triazene derivatives that exhibit intermediate inhibition against various microbial strains, including the Gram-negative bacterium Pseudomonas aeruginosa and the yeast Candida albicans . Researchers value this compound for its utility as a binucleophile in cyclocondensation reactions , enabling the construction of complex nitrogen-containing heterocycles like pyrazolo[3,4-d]pyrimidines, which are cores found in many bioactive molecules . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1390635-68-3

Molecular Formula

C7H11N5

Molecular Weight

165.20 g/mol

IUPAC Name

3,5-diamino-1-propan-2-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C7H11N5/c1-4(2)12-7(10)5(3-8)6(9)11-12/h4H,10H2,1-2H3,(H2,9,11)

InChI Key

UDKDAYNFEXEIHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C(=N1)N)C#N)N

Origin of Product

United States

Preparation Methods

The synthesis of 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile typically involves the reaction of methanetricarbonitrile potassium salt with isopropylhydrazine hydrochloride. This reaction is carried out in a microwave vial with water as the solvent, and the mixture is heated to 100°C . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundation for scaling up the process. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups on the pyrazole ring, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile has garnered attention for its potential as a drug candidate due to its biological activities. It has been investigated for:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell growth through various mechanisms, including interference with cell cycle progression and induction of apoptosis .
  • Antimicrobial Properties : The compound exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antibiotics .

Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Preliminary studies indicate that it acts as a competitive inhibitor, particularly against CDK2-cyclin E complexes. This suggests its potential use in cancer therapy by regulating cell proliferation .

Data Tables

Application Area Description References
Anticancer ActivityInhibits cancer cell growth; induces apoptosis
Antimicrobial ActivityEffective against E. coli and S. aureus
Enzyme InhibitionActs as a competitive inhibitor for CDKs
Drug DevelopmentPotential candidate for various therapeutic applications

Case Study 1: Anticancer Activity

In a recent study, derivatives of 3,5-diamino-1-isopropyl-1H-pyrazole-4-carbonitrile were synthesized and tested against various cancer cell lines. The results indicated significant inhibition of cell proliferation in A549 lung cancer cells, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound, where it was tested against multiple strains of bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting their potential use in treating bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as CDK2-cyclin E. As an ATP antagonist, it inhibits the activity of this kinase, thereby affecting cell cycle progression. The compound’s structure allows it to bind to the active site of the kinase, preventing ATP from binding and exerting its effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key structural differences :

  • 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile: Features a fully unsaturated pyrazole ring, amino groups at positions 3 and 5, and a bulky isopropyl substituent at position 1.
  • 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives : Partially saturated (2,3-dihydro) pyrazole rings with variable aromatic aldehyde-derived substituents .

Antioxidant Activity

For 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, IC₅₀ values (concentration for 50% inhibition) were calculated from linear regression of DPPH inhibition data. Derivatives with electron-donating groups (e.g., methoxy, hydroxyl) showed enhanced activity due to improved radical stabilization .

However, steric hindrance from the isopropyl group could reduce solubility and accessibility to radicals.

Table 2: Antioxidant Activity (DPPH Assay)
Compound Class IC₅₀ Range (μg/mL) Key Influencing Factors
2,3-Dihydro derivatives 28–85 Electron-donating substituents
Target compound (predicted) Not tested Amino groups; steric effects

Antimicrobial Activity

2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives were tested against ATCC-standard bacterial (e.g., E. coli, S. aureus) and fungal strains. MIC (Minimum Inhibitory Concentration) and MBC/MFC (Minimum Bactericidal/Fungicidal Concentration) values varied with substituents. Halogenated derivatives exhibited superior activity due to increased membrane permeability .

Comparison with target compound: The amino groups in the target compound could facilitate hydrogen bonding with microbial enzymes, improving efficacy. However, the lack of hydrophobic groups (e.g., halogens) may limit broad-spectrum activity.

Table 3: Antimicrobial Activity (MIC/MBC Values)
Compound Class MIC Range (μg/mL) MBC/MFC Range (μg/mL) Notable Active Derivatives
2,3-Dihydro derivatives 16–64 32–128 Chloro-, bromo-substituted
Target compound (predicted) Not tested Not tested N/A

Biological Activity

3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile is a nitrogen-rich compound with the molecular formula C7H11N5. Its unique structure and biological properties have made it a subject of interest in medicinal chemistry, particularly for its potential as an ATP antagonist and its applications in cancer therapy and antimicrobial treatments.

The compound features an isopropyl group that enhances its biological activity compared to similar pyrazole derivatives. The presence of multiple amino groups contributes to its interaction with various biological targets.

The primary mechanism of action for 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile involves its role as an ATP antagonist. It specifically inhibits the activity of cyclin-dependent kinase 2 (CDK2) when complexed with cyclin E, which is crucial for cell cycle regulation. This inhibition occurs through competitive binding at the ATP site, preventing the kinase from phosphorylating its substrates, thereby affecting cell proliferation and survival .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has demonstrated that 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile exhibits moderate efficacy against CDK2-cyclin E. In vitro studies have shown that it can inhibit cancer cell growth by disrupting cell cycle progression. The structure-activity relationship (SAR) studies suggest that modifications to the compound could enhance its potency against various cancer types .

2. Antimicrobial Properties

The compound has also been investigated for its potential as an anti-biofilm agent. Studies indicate that it can inhibit biofilm formation in various bacterial strains, making it a candidate for treating infections where biofilm formation is a concern.

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, pyrazole derivatives, including this compound, have shown promise in anti-inflammatory and analgesic activities. The broader class of pyrazoles has been associated with various pharmacological effects due to their ability to interact with multiple biological targets .

Case Studies

Several studies highlight the biological activity of 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile:

Study 1: CDK Inhibition
In a study focusing on small-molecule inhibitors of CDKs, 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile was identified as a potent inhibitor of CDK2-cyclin E. Functional assays confirmed its selectivity towards CDKs, particularly CDK9-cyclin T1, indicating potential for therapeutic applications in cancers driven by these kinases .

Study 2: Antimicrobial Efficacy
Another study evaluated the compound's effectiveness against biofilms formed by Staphylococcus aureus. The results showed significant inhibition of biofilm formation at sub-micromolar concentrations, suggesting its utility in treating chronic infections associated with biofilms.

Data Table: Biological Activity Summary

Activity Effect Reference
AnticancerInhibits CDK2-cyclin E
AntimicrobialInhibits biofilm formation
Anti-inflammatoryPotential analgesic effects

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